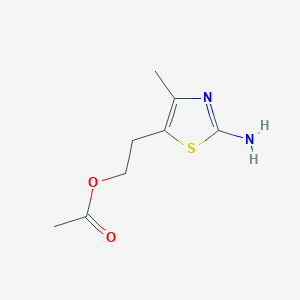

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole

Description

Properties

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-7(13-8(9)10-5)3-4-12-6(2)11/h3-4H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAXRBFQAAGNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole typically involves the reaction of 2-amino-4-methylthiazole with an acetoxyethylating agent. One common method is the reaction of 2-amino-4-methylthiazole with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The acetoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiazole compound.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole serves as a valuable building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biology

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate to excellent antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Medicine

The compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular targets involved in cell proliferation and survival. For example, related thiazole derivatives have been evaluated for their antimitotic activity against human tumor cells, indicating promising results in inhibiting cell growth .

Industry

In industrial applications, this compound is explored for its role in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a candidate for formulating new pesticides or therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Structural Modifications and Pharmacological Implications

- Amino Group Position: The 2-amino group in this compound distinguishes it from non-amino analogs (e.g., 5-(2-Chloroethyl)-4-methylthiazole). This group enhances binding to enzymes like lanosterol 14-α demethylase, a target for antifungal agents .

- Acetoxyethyl vs. Acetyl: Compared to 5-Acetyl-2-amino-4-methylthiazole, the acetoxyethyl group increases metabolic versatility.

- Chloroethyl vs. Acetoxyethyl: The chloroethyl group in 5-(2-Chloroethyl)-4-methylthiazole confers reactivity for nucleophilic substitution, making it a key intermediate for hypnotics like Heminevrin. In contrast, the acetoxyethyl group offers stability and controlled metabolic activation .

Metabolic and Stability Considerations

- Hydrolysis Sensitivity : The acetoxyethyl group undergoes enzymatic hydrolysis to yield hydroxyethyl derivatives, enhancing water solubility. This contrasts with stable acetyl groups, which remain intact in physiological conditions .

Biological Activity

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its interactions with various biological targets, synthesis, and applications.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring, which is notable for its diverse biological activities. The synthesis of this compound typically involves the acetylation of 2-amino-4-methylthiazole, followed by the introduction of the 2-acetoxyethyl group. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

1. Enzyme Inhibition

One of the primary areas of research surrounding this compound is its potential as an enzyme inhibitor. Studies have indicated that this compound exhibits binding affinity to various enzymes, including those involved in metabolic pathways and disease processes. For example, it has been noted for its ability to inhibit certain types of proteases, which are critical in cancer progression and inflammatory diseases.

2. Antimicrobial Properties

Research has shown that derivatives of thiazole compounds, including this compound, possess significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

3. Acetylcholinesterase Inhibition

The compound has also been explored for its acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that this compound may enhance acetylcholine levels by inhibiting AChE activity, thus potentially improving cognitive function .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating potent antibacterial properties .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved memory performance in behavioral tests compared to controls. Histological analysis revealed reduced amyloid plaque formation, suggesting a potential role in modulating neuroinflammation and oxidative stress .

Research Findings

Q & A

Q. What are the optimal synthetic routes for 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 2-aminothiazole precursors with acetyloxyethyl derivatives. Key steps include:

- Reflux in acetic acid with sodium acetate to facilitate cyclization and acetylation (e.g., reflux for 3–5 hours under controlled pH) .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Catalyst optimization : Use of mild bases (e.g., NaHCO₃) minimizes side reactions. Monitor reaction progress via TLC and isolate products via vacuum distillation followed by recrystallization .

Q. Which analytical techniques are most effective in characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the acetoxyethyl group and thiazole ring substitution patterns .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the acetate group) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection at 254 nm .

Q. How does the acetoxyethyl group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Solubility : The acetoxyethyl group enhances solubility in polar organic solvents (e.g., DMF, DMSO) but reduces aqueous solubility compared to hydroxylated analogs .

- Reactivity : The acetate moiety can undergo hydrolysis under basic conditions, requiring inert atmospheres (N₂/Ar) during reactions to prevent degradation . Comparative studies with 5-(2-hydroxyethyl)-4-methylthiazole show that acetylation stabilizes the compound against oxidation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be applied to predict reaction pathways or optimize synthesis?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways for acetylation or cyclization steps .

- Solvent Effects : Apply COSMO-RS simulations to predict solvent interactions and optimize dielectric environments for key steps (e.g., acetylation in acetic acid vs. DMF) .

- Machine Learning : Train models on existing thiazole synthesis data to predict optimal catalysts or temperatures, reducing trial-and-error experimentation .

Q. What strategies are recommended for resolving contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Systematic Variability Analysis : Replicate assays under standardized conditions (pH, temperature, enzyme concentration) to isolate experimental variables .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) and outliers caused by assay-specific artifacts .

- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. fluorometric activity assays) .

Q. In comparative studies with thiazole derivatives, what structural features of this compound contribute to its unique biological or chemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs like 5-(2-hydroxyethyl)-4-methylthiazole to assess how acetylation impacts membrane permeability or target binding .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with enzymes like cyclooxygenase-2 (COX-2), where the acetoxyethyl group may occupy hydrophobic pockets .

- Pharmacokinetic Profiling : Use in vitro models (e.g., Caco-2 cells) to evaluate metabolic stability and cytochrome P450 interactions, which are influenced by the acetate group’s susceptibility to esterase hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.